

An In-depth Technical Guide to the Physicochemical Properties of Triethanolamine Octanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octanoic acid triethanolamine salt

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine octanoate (CAS RN: 22919-56-8) is an organic salt formed from the neutralization reaction between the fatty acid, octanoic acid, and the tertiary amine, triethanolamine. This compound finds utility in various industrial and pharmaceutical applications, primarily as an emulsifier, surfactant, and pH adjusting agent.^[1] Its amphiphilic nature, possessing both a hydrophobic alkyl chain from octanoic acid and a hydrophilic polar head from triethanolamine, allows it to stabilize oil-in-water and water-in-oil emulsions. In pharmaceutical formulations, triethanolamine and its salts are used as excipients to solubilize active ingredients, enhancing their absorption and bioavailability.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of triethanolamine octanoate, its constituent molecules, and relevant experimental methodologies.

Chemical and Physical Properties

The physicochemical properties of triethanolamine octanoate are crucial for its application in various formulations. A summary of its known properties, along with those of its parent compounds, octanoic acid and triethanolamine, is presented below.

General Properties

Property	Triethanolamine Octanoate	Octanoic Acid	Triethanolamine
Synonyms	Caprylic acid triethanolamine salt	Caprylic acid	Trolamine, 2,2',2''-Nitrilotriethanol
CAS Number	22919-56-8	124-07-2	102-71-6
Molecular Formula	C ₁₄ H ₃₁ NO ₅ [3]	C ₈ H ₁₆ O ₂	C ₆ H ₁₅ NO ₃ [4]
Molecular Weight	293.40 g/mol [3]	144.21 g/mol	149.19 g/mol [4]
Appearance	Colorless or pale yellow liquid[3]	Oily liquid	Colorless, viscous liquid[4]

Physicochemical Data

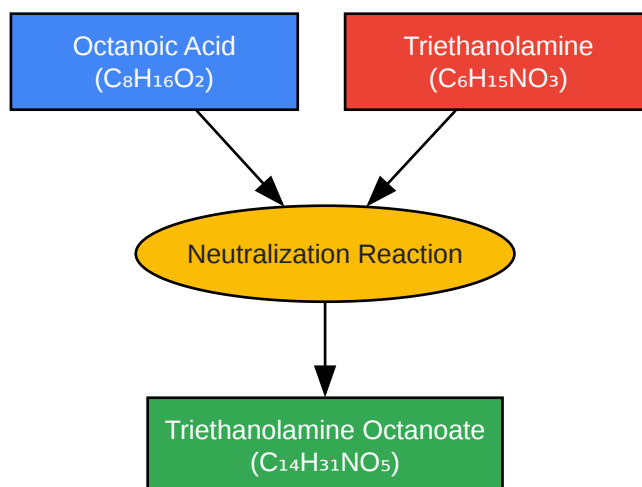
Quantitative data for some of the key physicochemical parameters of triethanolamine octanoate are limited. The table below summarizes available data, with values for the parent compounds provided for context.

Property	Triethanolamine Octanoate	Octanoic Acid	Triethanolamine
Melting Point	Data not available	16.7 °C	21.6 °C[4]
Boiling Point	239.3 °C at 760 mmHg*	239.7 °C	335.4 °C (decomposes)[4]
pKa	Data not available	~4.89	7.74[5]
logP	0.088 (at 20°C)[6]	3.05	-0.988[5]
Water Solubility	1000 g/L (at 20°C)[6]	0.68 g/L	Miscible[4]

*Note: This boiling point is from a single supplier and may be a predicted value.

Synthesis

Triethanolamine octanoate is synthesized through a straightforward acid-base neutralization reaction.



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Caption: Synthesis of Triethanolamine Octanoate.

The reaction involves the protonation of the nitrogen atom of triethanolamine by the carboxylic acid group of octanoic acid.

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of triethanolamine octanoate are not readily available in the literature, the following sections describe general methodologies that are applicable.

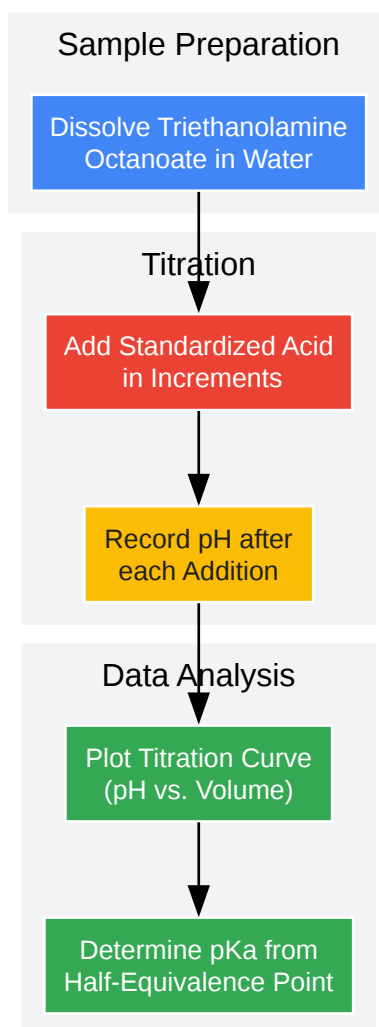
Determination of pKa

The pKa of a substance is a measure of its acid strength. For a salt like triethanolamine octanoate, the relevant pKa would be that of the triethanolammonium ion.

Methodology: Potentiometric Titration

- **Preparation of the Sample Solution:** A known concentration of triethanolamine octanoate is dissolved in deionized water.
- **Titration Setup:** A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.

- **Titration:** A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.



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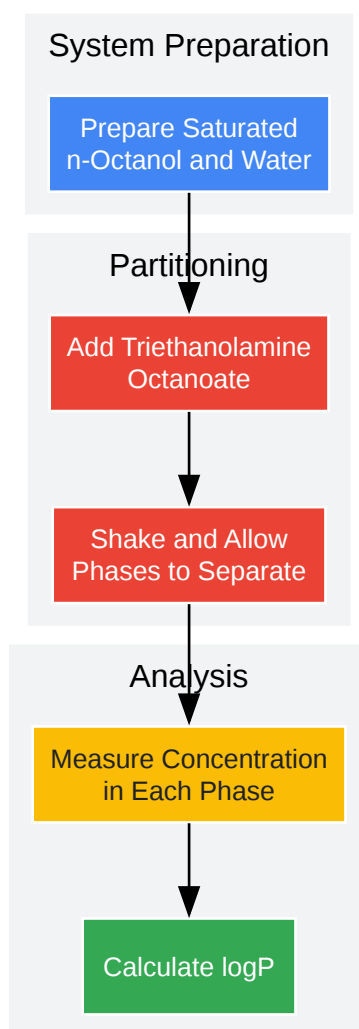
Caption: Workflow for pKa Determination.

Determination of logP

The partition coefficient ($\log P$) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

- **System Preparation:** A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.
- **Sample Addition:** A known amount of triethanolamine octanoate is added to the biphasic system.
- **Equilibration:** The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to separate.
- **Concentration Measurement:** The concentration of the solute in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The $\log P$ is the base-10 logarithm of P .



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Caption: Workflow for logP Determination.

Determination of Solubility

Solubility is a fundamental property that influences the formulation and delivery of a drug substance.

Methodology: Equilibrium Solubility Method

- Sample Preparation: An excess amount of triethanolamine octanoate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- **Concentration Measurement:** The concentration of the solute in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC, gravimetric analysis).

Spectral Properties

While specific spectra for triethanolamine octanoate are not widely published, the expected spectral characteristics can be inferred from its structure and the known spectra of its components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The spectrum would be expected to show signals corresponding to the protons of the octanoate alkyl chain and the protons of the triethanolamine backbone. The protons on the carbons adjacent to the positively charged nitrogen in the triethanolammonium cation would likely be deshielded and appear at a higher chemical shift compared to those in neutral triethanolamine.
- **^{13}C NMR:** The spectrum would show distinct signals for the carbonyl carbon of the octanoate and the carbons of the alkyl chain, as well as the carbons of the triethanolamine moiety.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands:

- A strong, broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the hydroxyl groups of the triethanolamine cation.
- C-H stretching vibrations in the $2850\text{-}3000\text{ cm}^{-1}$ region from the alkyl chains.
- A strong absorption band around $1550\text{-}1610\text{ cm}^{-1}$ due to the asymmetric stretching of the carboxylate group (COO^-) of the octanoate anion.

- A weaker symmetric stretching band for the carboxylate group around 1400-1450 cm^{-1} .
- C-N stretching vibrations in the 1000-1250 cm^{-1} region.

Applications in Drug Development

Triethanolamine and its salts, including the octanoate, are primarily used in pharmaceutical formulations as excipients. Their functions include:

- **Emulsifying Agent:** Stabilizing emulsions in creams, lotions, and other topical formulations.
- **Solubilizing Agent:** Increasing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[\[1\]](#)
- **pH Adjuster/Buffering Agent:** Maintaining the desired pH of a formulation to ensure API stability and compatibility with biological systems.[\[1\]](#)

The combination of triethanolamine with fatty acids like octanoic acid can enhance the skin penetration of certain drugs.[\[1\]](#)

Safety and Toxicology

Specific toxicological data for triethanolamine octanoate is limited. However, the safety profile of triethanolamine has been studied more extensively.

- **Irritation:** Triethanolamine can be a mild skin and eye irritant, with the potential for irritation increasing with concentration.[\[7\]](#)
- **Sensitization:** While some cases of allergic contact dermatitis to triethanolamine have been reported, the overall risk of sensitization appears to be low.[\[8\]](#)
- **Carcinogenicity:** The International Agency for Research on Cancer (IARC) has classified triethanolamine as "not classifiable as to its carcinogenicity to humans" (Group 3), indicating inadequate evidence in humans and experimental animals.[\[9\]](#)
- **N-Nitrosamine Formation:** A significant safety concern is the potential for triethanolamine to react with nitrosating agents to form N-nitrosodiethanolamine, a suspected carcinogen.

Therefore, triethanolamine-containing products should not be formulated with N-nitrosating agents.[4][7]

Conclusion

Triethanolamine octanoate is a versatile excipient with valuable emulsifying, solubilizing, and pH-adjusting properties. While a complete physicochemical profile is not yet publicly available, this guide summarizes the current knowledge and provides a framework for its characterization. For drug development professionals, understanding these properties is essential for formulating stable, effective, and safe drug products. Further research to fully characterize the physicochemical and toxicological properties of triethanolamine octanoate is warranted to expand its application in pharmaceutical sciences.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Triethanolamine Octanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654422#physicochemical-properties-of-triethanolamine-octanoate]

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